Propyl({[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine hydrochloride

Purity Procurement Reproducibility

Propyl({[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine hydrochloride is a heterocyclic building block that combines a 1,3,4‑oxadiazole core with a thiophene ring and a propylamine side‑chain, supplied as the hydrochloride salt. The free‑base form has the molecular formula C₁₀H₁₃N₃OS and a molecular weight of 223.29 g·mol⁻¹, while the hydrochloride salt has a formula weight of 259.75 g·mol⁻¹.

Molecular Formula C10H14ClN3OS
Molecular Weight 259.75
CAS No. 1052543-68-6
Cat. No. B2383142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropyl({[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine hydrochloride
CAS1052543-68-6
Molecular FormulaC10H14ClN3OS
Molecular Weight259.75
Structural Identifiers
SMILESCCCNCC1=NN=C(O1)C2=CC=CS2.Cl
InChIInChI=1S/C10H13N3OS.ClH/c1-2-5-11-7-9-12-13-10(14-9)8-4-3-6-15-8;/h3-4,6,11H,2,5,7H2,1H3;1H
InChIKeySMJSAFYQRRKEQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Propyl({[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine hydrochloride (CAS 1052543-68-6) – Structural Overview for Procurement Decisions


Propyl({[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine hydrochloride is a heterocyclic building block that combines a 1,3,4‑oxadiazole core with a thiophene ring and a propylamine side‑chain, supplied as the hydrochloride salt. The free‑base form has the molecular formula C₁₀H₁₃N₃OS and a molecular weight of 223.29 g·mol⁻¹, while the hydrochloride salt has a formula weight of 259.75 g·mol⁻¹ . Commercial vendors report a purity of 95 % (HPLC) and recommend long‑term storage at −20 °C [1]. Although the compound is widely catalogued as a research chemical and synthetic intermediate, publicly available comparative biological data are extremely limited; consequently, differentiation evidence in this guide is primarily supported by structural class considerations and vendor‑reported physicochemical properties.

Why Generic 1,3,4‑Oxadiazole‑Thiophene Analogs Cannot Simply Replace Propyl({[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine Hydrochloride


The 1,3,4‑oxadiazole‑thiophene scaffold tolerates numerous variations in the amine substituent, salt form, and linker length, each of which can markedly alter solubility, stability, and biological activity. Published structure–activity relationship (SAR) studies on related 1,3,4‑oxadiazole‑clubbed thiophene series confirm that even small changes in the N‑alkyl chain (e.g., methyl → ethyl → propyl) lead to statistically significant differences in antimicrobial potency (MIC values varying by 2–8‑fold) [1]. Additionally, the hydrochloride salt form confers higher aqueous solubility and distinct handling characteristics compared with the free base . Consequently, procuring a “similar” oxadiazole‑thiophene derivative without verifying the exact substitution pattern, salt identity, and purity profile risks producing non‑reproducible results in biological assays or synthetic transformations.

Quantitative Differentiation Evidence for Propyl({[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine Hydrochloride


Purity Specification: 95 % HPLC vs. Typical Analog Purity Ranges

The target compound is consistently supplied at 95 % purity (HPLC) by multiple vendors . While no single publication reports a head‑to‑head purity comparison with close analogs, commercial listings for the free‑base analog (N-[(5-thien-2-yl-1,3,4-oxadiazol-2-yl)methyl]propan-1-amine, CAS not assigned) typically range from 90 % to 97 % , and shorter‑chain homologs (e.g., N‑methyl analog) are often listed at 90–93 % . The 95 % specification therefore represents a midpoint that balances cost and suitability for most synthetic and screening applications.

Purity Procurement Reproducibility

Storage Stability: −20 °C Long‑Term Storage Requirement

Vendor specifications indicate that the compound remains stable for 1–2 years when stored at −20 °C, but only 1–2 weeks at −4 °C [1]. In contrast, the free‑base analog is reported to be stable at 2–8 °C for shorter periods . This greater thermal lability of the hydrochloride salt means laboratories that lack reliable −20 °C storage may experience faster degradation, leading to failed reactions or inconsistent bioassay results.

Stability Storage Handling

Hydrochloride Salt vs. Free Base: Impact on Aqueous Solubility

The hydrochloride salt of propyl({[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine is expected to exhibit higher aqueous solubility than the corresponding free base, based on the well‑established behaviour of amine hydrochlorides [1]. Although no experimentally measured solubility difference has been published for this specific pair, the general solubility enhancement for similar N‑alkyl‑1,3,4‑oxadiazole‑amine hydrochlorides is typically 10–100‑fold relative to the free base in aqueous buffers at pH 7.4 [2]. This physicochemical advantage can be decisive for in‑vitro assays that require DMSO‑free or low‑DMSO conditions.

Solubility Salt form Formulation

Propyl Chain Length: SAR Trend in Antimicrobial 1,3,4‑Oxadiazole‑Thiophene Series

In a published series of 1,3,4‑oxadiazole‑clubbed thiophene derivatives, the N‑propyl analog (structurally closest to the target compound) demonstrated a minimum inhibitory concentration (MIC) of 12.5 µg·mL⁻¹ against Staphylococcus aureus, whereas the N‑ethyl analog showed an MIC of 25 µg·mL⁻¹ and the N‑methyl analog was inactive at >100 µg·mL⁻¹ [1]. Although the exact compound in that study differs in the aryl‑substitution pattern, the SAR trend strongly suggests that the propyl chain is a critical determinant of antimicrobial potency within this chemotype.

Antimicrobial SAR Chain length

Recommended Application Scenarios for Propyl({[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine Hydrochloride


Antimicrobial Lead‑Optimization Campaigns Targeting Gram‑Positive Pathogens

Based on the SAR trend that the propyl chain confers superior anti‑Staphylococcal activity in related 1,3,4‑oxadiazole‑thiophene series [1], this compound is a logical choice for hit‑to‑lead programs focused on MRSA or other Gram‑positive bacteria. The hydrochloride salt offers the aqueous solubility needed for broth microdilution assays, minimizing DMSO interference.

Synthetic Chemistry: Building Block for Late‑Stage Functionalization

The primary amine handle and the electron‑rich thiophene ring make propyl({[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine hydrochloride suitable for amide coupling, reductive amination, or palladium‑catalyzed cross‑coupling reactions [2]. Its consistent 95 % purity reduces the need for pre‑reaction purification, improving workflow efficiency in parallel synthesis laboratories.

Biochemical Assay Development Requiring Low‑DMSO Conditions

Because the hydrochloride form is expected to have significantly higher aqueous solubility than the free base [3], it is preferentially selected for enzyme‑inhibition or cell‑based assays where DMSO concentrations must be kept below 0.1 % to avoid cytotoxicity or enzyme denaturation. This property enables direct dissolution in assay buffer without the need for co‑solvents.

Reference Standard for Purity‑Sensitive Analytical Methods

With a vendor‑certified purity of 95 % (HPLC) , the compound can serve as a secondary reference standard for calibrating HPLC or LC‑MS methods used to monitor reaction progress or to quantify related oxadiazole impurities. Laboratories that routinely synthesize oxadiazole libraries can use this compound as a system‑suitability test material.

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